4-butoxy-N-(5-nitro-1-naphthyl)benzamide
Description
4-Butoxy-N-(5-nitro-1-naphthyl)benzamide is a benzamide derivative featuring a butoxy substituent on the benzene ring and a 5-nitro-1-naphthyl group attached to the amide nitrogen. The nitro group on the naphthyl moiety may influence electronic properties and receptor-binding affinity, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
4-butoxy-N-(5-nitronaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-14-27-16-12-10-15(11-13-16)21(24)22-19-8-4-7-18-17(19)6-5-9-20(18)23(25)26/h4-13H,2-3,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPFMXSJOKJLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Quin-C1 : The quinazoline ring and methoxyphenyl group confer selectivity for FPR2, inducing chemotaxis and calcium mobilization in neutrophils .
- nAChR Modulators : Allyloxy and pyridinyl substituents in 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide enable inhibition of α4β2 nAChRs, with modest selectivity over α3β4 subtypes .
- Benzoxazole Analog : Replacing the nitro-naphthyl group with a benzoxazole ring increases molar mass (436.5 g/mol vs. 436.5 g/mol) but retains lipophilic character .
Key Findings :
- Quin-C1 : Demonstrates FPR2-mediated chemotaxis but lacks superoxide generation in neutrophils, suggesting a unique signaling pathway activation .
- nAChR Modulators : Benzamide analogs with pyridinyl groups exhibit moderate selectivity for α4β2 nAChRs, highlighting the role of heteroaromatic substituents in receptor interaction .
- Neuroleptics : Benzamide derivatives like amisulpride target dopamine receptors, underscoring the structural versatility of benzamides in CNS drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
